![molecular formula C12H20O B14263603 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 131515-36-1](/img/structure/B14263603.png)
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pentylbicyclo[111]pentan-1-yl)ethan-1-one is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable synthetic methods such as carbene insertion and radical addition. These methods are favored due to their efficiency and ability to produce large quantities of the desired compound .
化学反応の分析
Types of Reactions
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of functional groups with new groups .
科学的研究の応用
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone: This compound has a hydroxyl group instead of a pentyl group, leading to different chemical properties and reactivity.
1-{3-Acetylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: This compound features an acetyl group, which affects its chemical behavior and applications.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound contains an amino group, making it suitable for different biological applications.
Uniqueness
1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one stands out due to its pentyl group, which imparts unique chemical and physical properties.
特性
CAS番号 |
131515-36-1 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-11-7-12(8-11,9-11)10(2)13/h3-9H2,1-2H3 |
InChIキー |
XEXWCBUDMVCDCR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12CC(C1)(C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
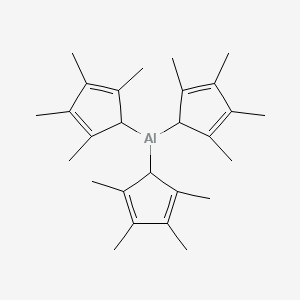

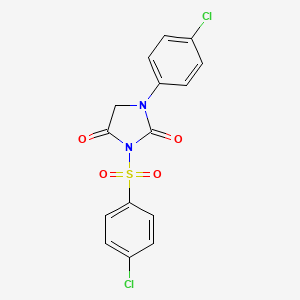
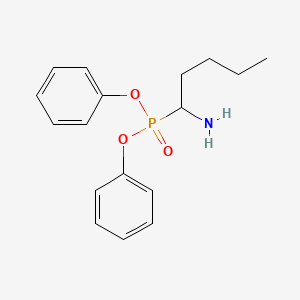
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)

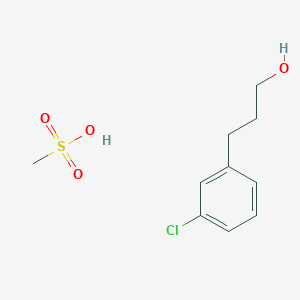
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

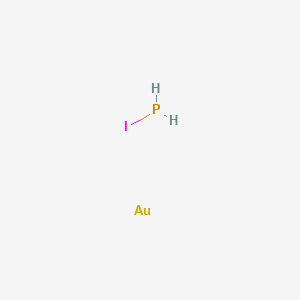

dimethyl-](/img/structure/B14263596.png)
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
